molecular formula C20H15NO5 B2600795 1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one CAS No. 688362-97-2

1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one

Cat. No.: B2600795
CAS No.: 688362-97-2
M. Wt: 349.342
InChI Key: FVRSBTGWPRLARO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one is a complex organic compound that features both methoxy and nitro functional groups attached to aromatic rings

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 5-(4-nitrophenyl)-2-furyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium ethoxide or sodium methoxide.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one can be compared with similar compounds such as:

    1-(4-Methoxyphenyl)-3-[5-(4-aminophenyl)-2-furyl]prop-2-en-1-one: This compound features an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.

    1-(4-Methoxyphenyl)-3-[5-(4-chlorophenyl)-2-furyl]prop-2-en-1-one: The presence of a chlorine atom introduces different electronic effects and reactivity patterns compared to the nitro group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-25-17-8-4-14(5-9-17)19(22)12-10-18-11-13-20(26-18)15-2-6-16(7-3-15)21(23)24/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRSBTGWPRLARO-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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